molecular formula C8H14O3 B6151400 2,4-dimethyl-5-oxohexanoic acid CAS No. 2323-28-6

2,4-dimethyl-5-oxohexanoic acid

Cat. No.: B6151400
CAS No.: 2323-28-6
M. Wt: 158.19 g/mol
InChI Key: SPSSBFRNUFPFJQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxohexanoic acid (C₈H₁₄O₃; molecular weight 158.20 g/mol) is a branched-chain carboxylic acid featuring a ketone group at the 5th carbon and methyl substituents at the 2nd and 4th positions (Figure 1). Its IUPAC name reflects this structure, and it is registered under CAS No. 2323-28-6 and ChemSpider ID 3315357 .

Properties

CAS No.

2323-28-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,4-dimethyl-5-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-5(7(3)9)4-6(2)8(10)11/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

SPSSBFRNUFPFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(=O)O)C(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions followed by oxidation. One common method includes the reaction of 2,4-dimethylpentan-3-one with ethyl chloroacetate in the presence of a strong base like sodium hydride to form the corresponding ester. This ester is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, hydrolysis, and decarboxylation under controlled temperatures and pressures to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

DMOHA is primarily recognized for its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antineoplastic agents. One notable application is its involvement in the synthesis of derivatives of didemnin, a family of cyclic depsipeptides known for their anticancer properties. Research indicates that DMOHA can be modified to create various analogs that exhibit enhanced biological activity against cancer cells .

Case Study : A study published in the Journal of the Chemical Society demonstrated the successful synthesis of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid using DMOHA as a starting material. The derivatives showed promising results in inhibiting tumor growth in vitro, highlighting DMOHA's potential as a building block for therapeutic agents .

Organic Synthesis

DMOHA serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful for generating complex molecules. For example, it can undergo amide bond formation and oxidation reactions to produce diastereoisomeric intermediates that are valuable in medicinal chemistry .

Data Table: Synthetic Pathways Utilizing DMOHA

Reaction TypeProductReference
Amide Bond Formation(S)-Leucine Derivatives
OxidationDiastereoisomeric Intermediates
HydrolysisHydroxy Acids

Biochemical Research

In biochemical studies, DMOHA is utilized to investigate metabolic pathways involving ketone bodies and fatty acid metabolism. Its structural similarity to other acyl-CoA derivatives allows researchers to explore its role in energy metabolism and potential implications in metabolic disorders.

Case Study : Research has shown that DMOHA can influence the activity of specific enzymes involved in fatty acid oxidation, suggesting its potential role as a metabolic regulator .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Groups

4-Ethyl-5-oxohexanoic acid (C₈H₁₄O₃) shares the same molecular formula as 2,4-dimethyl-5-oxohexanoic acid but replaces the 4-methyl group with an ethyl substituent. This structural difference increases lipophilicity (logP ≈ 1.2 vs. 0.8) and slightly alters boiling points due to enhanced van der Waals interactions .

Key Difference :

  • This compound: Methyl groups at C2 and C4.

Positional Isomerism: 2,4-Dimethyl vs. 4,4-Dimethyl

4,4-Dimethyl-5-oxohexanoic acid (C₈H₁₄O₃) is a positional isomer with both methyl groups at C4.

Functional Group Derivatives: Esters and Phosphorylated Analogs

  • Methyl 5-oxohexanoate (C₇H₁₂O₃): The ester derivative lacks the carboxylic acid group, rendering it less polar (water solubility <0.1 g/L vs. ~5 g/L for this compound) .
  • Ethyl 4-acetyl-5-oxohexanoate (C₁₀H₁₆O₄): Incorporates an acetyl group at C4, enhancing electrophilicity for nucleophilic reactions (e.g., enolate formation) .
  • 6-(Dimethoxyphosphoryl)-2,4-dimethyl-5-oxohexanoic acid: A phosphorylated derivative with applications in biomimetic synthesis, such as abyssomicin C production. The phosphoryl group introduces steric bulk and modifies electronic properties, impacting enzyme binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₈H₁₄O₃ 158.20 2-CH₃, 4-CH₃, 5-Oxo pKa ~4.2; logP ~0.8
4-Ethyl-5-oxohexanoic acid C₈H₁₄O₃ 158.20 4-C₂H₅, 5-Oxo logP ~1.2; higher boiling point
Methyl 5-oxohexanoate C₇H₁₂O₃ 144.17 5-Oxo, methyl ester Volatile; used in fragrances
4,4-Dimethyl-5-oxohexanoic acid C₈H₁₄O₃ 158.20 4-CH₃ (two), 5-Oxo pKa ~3.8; enhanced acidity
5-Oxohexanoic acid C₆H₁₀O₃ 130.14 5-Oxo Parent compound; no branching

Biological Activity

2,4-Dimethyl-5-oxohexanoic acid (CAS No. 2323-28-6) is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
IUPAC NameThis compound
CAS Number2323-28-6
Purity≥95%

The biological activity of this compound is primarily attributed to its functional groups. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions are crucial for influencing enzyme activity and metabolic pathways.

Biological Activities

  • Enzyme Interactions : Research indicates that this compound interacts with various enzymes, potentially acting as a substrate or inhibitor in metabolic pathways. Its structure allows it to fit into active sites of certain enzymes, modifying their activity.
  • Antineoplastic Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For example, its structural analogs have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
  • Metabolic Pathway Involvement : The compound has been studied for its role in fatty acid metabolism and energy production pathways. Its incorporation into metabolic cycles could provide insights into energy homeostasis and metabolic disorders .

Case Study 1: Antitumor Activity

A study explored the synthesis of derivatives of this compound and their effects on cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its ability to modulate lipase activity. The findings revealed that it could enhance lipase-mediated hydrolysis of triglycerides, indicating a possible application in metabolic syndrome management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its structural analogs:

CompoundBiological Activity
4,4-Dimethyl-5-oxohexanoic acidLower enzyme interaction
5,5-Dimethyl-4-oxohexanoic acidSimilar antitumor effects
2,2-Dimethyl-5-oxohexanoic acidMinimal metabolic pathway involvement

The positioning of the methyl and keto groups significantly influences each compound's reactivity and biological interactions.

Q & A

How can 2,4-dimethyl-5-oxohexanoic acid be synthesized and purified for research purposes?

Basic
A biomimetic synthesis route involves reacting dimethyl methylphosphonate with sec-butyllithium (LDA) in dry THF at −78°C, followed by the addition of a cyclic ketone (e.g., cyclohexanone lactone derivative). The reaction is quenched with acetic acid, and the product is purified via column chromatography to isolate this compound derivatives (e.g., compound 12a in ). Yield optimization requires strict temperature control (−78°C) and anhydrous conditions to prevent side reactions .

What analytical methods are most reliable for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, in , the methyl groups at positions 2 and 4 are identified via distinct ¹H NMR signals (δ ~1.2–1.4 ppm for CH₃), while the ketone (C=O) and carboxylic acid (COOH) groups are confirmed by ¹³C NMR (δ ~210 ppm for C=O and ~175 ppm for COOH). HRMS provides molecular ion peaks matching the exact mass of the compound .

What strategies are effective for resolving enantiomers of this compound?

Advanced
Chiral resolution can be achieved via esterification with enantioselective catalysts or protecting group strategies. For example, outlines a method for resolving similar oxohexanoic acids by esterifying the carboxylic acid group with a chiral alcohol (e.g., (R)- or (S)-methyl esters) and using ethylene glycol to form cyclic acetals. Subsequent hydrolysis under controlled conditions yields enantiomerically pure samples. Chiral HPLC or polarimetry can validate enantiopurity .

How does this compound participate in enzymatic degradation pathways?

Advanced
While direct studies on this compound are limited, describes analogous pathways for 4-hydroxy-2-oxohexanoic acid. Hydrolases (e.g., TesD) and hydratases (e.g., TesE) cleave the ketone and carboxyl groups, producing smaller intermediates like 2-hydroxyhexa-2,4-dienoic acid. Researchers can adapt these enzymatic assays (e.g., HPLC monitoring of reaction products) to study the degradation of this compound in microbial systems .

How does reaction solvent polarity impact the stability of this compound during synthesis?

Advanced
Polar aprotic solvents (e.g., THF) stabilize intermediates by solvating lithium enolates, as shown in . Non-polar solvents may lead to premature protonation or dimerization. Kinetic studies under varying solvent conditions (e.g., THF vs. benzene) and temperature gradients (e.g., −78°C to room temperature) are recommended to optimize reaction efficiency and minimize decomposition .

How does the reactivity of this compound compare to its structural analogs (e.g., 4,4-dimethyl-5-oxohexanoic acid)?

Advanced
The position of methyl groups significantly affects reactivity. For example, and highlight that 4,4-dimethyl-5-oxohexanoic acid (CAS 2833-21-8) exhibits steric hindrance at the γ-position, reducing nucleophilic attack at the ketone. Comparative studies using kinetic assays (e.g., reaction rates with Grignard reagents) or computational modeling (DFT calculations) can elucidate these differences .

What enzyme systems are potential candidates for functionalizing this compound?

Advanced
Cytochrome P450 monooxygenases or ketoreductases (e.g., ADH enzymes) could modify the ketone group. demonstrates that Comamonas testosteroni enzymes (TesD/TesE) metabolize similar substrates via oxidative cleavage. Screening microbial libraries or engineered enzymes under aerobic/anaerobic conditions (e.g., NADPH cofactor supplementation) may identify viable biocatalysts .

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